Platinum(IV) oxide hydrate

Catalog No.
S1503932
CAS No.
12137-21-2
M.F
H2O3Pt
M. Wt
245.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Platinum(IV) oxide hydrate

CAS Number

12137-21-2

Product Name

Platinum(IV) oxide hydrate

IUPAC Name

dioxoplatinum;hydrate

Molecular Formula

H2O3Pt

Molecular Weight

245.1 g/mol

InChI

InChI=1S/H2O.2O.Pt/h1H2;;;

InChI Key

SPGAMGILENUIOF-UHFFFAOYSA-N

SMILES

O.O=[Pt]=O

Canonical SMILES

O.O=[Pt]=O

Catalysis:

  • Hydrogenation and hydrogenolysis: Platinum(IV) oxide hydrate serves as a versatile catalyst for hydrogenation and hydrogenolysis reactions in organic synthesis []. These reactions involve adding hydrogen (hydrogenation) or breaking carbon-hydrogen bonds (hydrogenolysis) in organic molecules. Examples include the reduction of alkenes to alkanes, and the cleavage of C-C bonds adjacent to carbonyl groups [].
  • Dehydrogenation: It can also act as a dehydrogenation catalyst, removing hydrogen atoms from organic molecules. This process is useful for creating alkenes from alkanes or generating specific functional groups [].
  • Selective oxidation: Platinum(IV) oxide hydrate demonstrates selective oxidation ability, particularly for primary alcohols. This allows for the conversion of primary alcohols to aldehydes without affecting secondary or tertiary alcohols [].

Material Science:

  • Precursor for other platinum materials: Platinum(IV) oxide hydrate is often used as a precursor for preparing other platinum-based materials with specific properties []. These materials can be further utilized in various research applications, including catalysis, fuel cells, and sensors.

Analytical Chemistry:

  • Gas detection: Platinum(IV) oxide hydrate shows potential for gas detection applications. Research suggests it can be used to detect hydrogen sulfide (H₂S) due to its ability to oxidize the gas to sulfur dioxide (SO₂), which can be readily measured [].

Platinum(IV) oxide hydrate, commonly referred to as Adams' catalyst, is a dark brown powder represented by the chemical formula PtO₂·H₂O. This compound serves primarily as a catalyst in various organic synthesis reactions, particularly hydrogenation and hydrogenolysis. The oxide itself is inactive until it is exposed to hydrogen, which reduces it to platinum black, the active form responsible for its catalytic properties .

  • Hydrogenation: It facilitates the addition of hydrogen to unsaturated organic compounds, converting alkenes and alkynes into saturated hydrocarbons. Notably, it can produce cis-alkenes from alkynes due to its syn stereochemistry .
  • Hydrogenolysis: This reaction involves the cleavage of bonds by hydrogen, allowing for the reduction of nitro compounds to amines without affecting other functional groups .
  • Dehydrogenation and Oxidation: Platinum(IV) oxide hydrate can also catalyze dehydrogenation reactions, where hydrogen is removed from molecules, and oxidation reactions, where electrons are transferred from one substance to another .

Platinum(IV) oxide hydrate is synthesized through several methods:

  • From Chloroplatinic Acid: The most common method involves the fusion of chloroplatinic acid (H₂PtCl₆) with sodium nitrate. This process generates platinum nitrate, which is then heated to yield platinum(IV) oxide hydrate:
    • Reaction:
      H2PtCl6+6NaNO3Pt NO3)4+6NaCl+2HNO3\text{H}_2\text{PtCl}_6+6\text{NaNO}_3\rightarrow \text{Pt NO}_3)_4+6\text{NaCl}+2\text{HNO}_3
    • Further heating converts platinum nitrate to platinum(IV) oxide hydrate:
      Pt NO3)4PtO2+4NO2+O2\text{Pt NO}_3)_4\rightarrow \text{PtO}_2+4\text{NO}_2+\text{O}_2
  • From Ammonium Chloroplatinate: Another method involves heating ammonium chloroplatinate ((NH₄)₂PtCl₆) under similar conditions .

Platinum(IV) oxide hydrate finds diverse applications across various fields:

  • Catalysis: It is extensively used in organic synthesis for hydrogenation and hydrogenolysis reactions, making it valuable in the pharmaceutical industry for drug development.
  • Chemical Manufacturing: The compound plays a critical role in producing fine chemicals and intermediates used in various industrial processes .
  • Research and Development: It is utilized in laboratories for studying reaction mechanisms and developing new catalytic processes.

Studies on interactions involving platinum(IV) oxide hydrate primarily focus on its catalytic behavior in different solvents and conditions. The pH of the solvent significantly influences reaction pathways; for instance, reactions conducted in neat acetic acid or acetic acid solutions tend to enhance catalytic activity. Additionally, interactions with different substrates can lead to varying selectivity and yields in product formation .

Platinum(IV) oxide hydrate has several similar compounds that share some properties but differ in their applications or reactivity. Here are a few notable comparisons:

CompoundFormulaUnique Characteristics
Platinum(II) oxidePtOLess stable than platinum(IV) oxide; used in different catalytic processes.
Platinum blackPt (black form)Highly active catalyst; formed from platinum(IV) oxide upon reduction.
Palladium(II) oxidePdOSimilar catalytic properties but generally less effective for hydrogenation compared to platinum catalysts.
Rhodium(III) oxideRh₂O₃Used mainly in automotive catalysts; differs significantly in reactivity and application scope.

Platinum(IV) oxide hydrate stands out due to its effectiveness as a catalyst specifically in hydrogenation reactions while remaining stable under various conditions until activated by hydrogen exposure .

Basic Characteristics

Platinum(IV) oxide hydrate is characterized by its variable water content, which significantly influences its properties and reactivity:

PropertyValue
CAS Number52785-06-5
Molecular FormulaPtO₂·xH₂O
Molecular Weight245.10 g/mol
AppearanceDark brown or black powder
Melting Point~450°C (decomposes)
Density10.2
Platinum Content71-81% (depending on hydration)
pH Value (in water suspension)10.0-11.0

The compound is typically represented as having one water molecule (monohydrate), although various hydration states exist with x ranging from approximately 1 to 3.

Structural Features

According to X-ray crystallography studies, platinum(IV) oxide hydrate consists of octahedral structures linked by hydrogen bonding, with water molecules encased in a cubic array. This arrangement contributes significantly to its catalytic properties and stability.

Solubility and Stability

The compound demonstrates interesting solubility characteristics that vary with its hydration state:

  • Generally insoluble in water and common organic solvents
  • Insoluble in concentrated acids including aqua regia (particularly the monohydrate form)
  • Soluble in caustic potash solution
  • Decomposes into platinum and oxygen when heated above 500°C
  • Can be reduced by hydrogen or carbon monoxide

Different hydration states exhibit varying solubility properties:

  • Trihydrate: Difficult to dissolve in sulfuric acid or nitric acid but soluble in hydrochloric acid or sodium hydroxide solution
  • Monohydrate: Insoluble in hydrochloric acid and even aqua regia
  • Dihydrate: Intermediate solubility properties

Hydrogenation and Hydrogenolysis Mechanisms

Platinum(IV) oxide hydrate serves as a precursor to highly active platinum metal (Pt⁰) during hydrogenation reactions. Upon exposure to hydrogen gas, the oxide undergoes reduction to form finely divided platinum black, which adsorbs both hydrogen and unsaturated substrates onto its surface [3] [6]. The hydrogenation mechanism involves three sequential steps:

  • Adsorption: The alkene (or other unsaturated compound) and hydrogen molecules adsorb onto the platinum surface.
  • Hydrogen Transfer: Dissociative adsorption of H₂ generates atomic hydrogen, which migrates across the catalyst surface to react with the adsorbed substrate.
  • Desorption: The saturated product desorbs from the catalyst, regenerating the active sites [6].

Hydrogenolysis—a related process involving cleavage of carbon-heteroatom bonds (e.g., C–O, C–N)—proceeds via analogous surface-mediated mechanisms. For example, benzyl ethers undergo hydrogenolytic cleavage to toluene and alcohols in the presence of PtO₂·xH₂O and H₂ [3]. The catalyst’s ability to modulate bond-breaking selectivity stems from its tunable surface oxidation states and particle morphology.

Table 1: Representative Hydrogenation Substrates Using PtO₂·xH₂O

Substrate ClassProductKey Conditions
AlkenesAlkanes1–4 atm H₂, 25–80°C
NitroarenesAryl aminesEthanol solvent, RT
KetonesSecondary alcoholsAcidic additives

Hydrosilylation and Carbon-Carbon Bond Formation

In hydrosilylation reactions, PtO₂·xH₂O facilitates the addition of silicon-hydrogen (Si–H) bonds to unsaturated carbon-carbon bonds, yielding organosilanes. Unlike homogeneous catalysts, PtO₂ operates via a “self-dosing” mechanism, where trace amounts of soluble platinum species leach into the reaction mixture to initiate the cycle [5]. The process involves:

  • Oxidative Addition: Si–H bonds react with platinum to form Pt–Si intermediates.
  • Alkene Insertion: The unsaturated substrate inserts into the Pt–Si bond.
  • Reductive Elimination: Release of the hydrosilylated product regenerates the catalyst [5].

This mechanism achieves turnover frequencies (TOFs) exceeding 10⁵ h⁻¹ in model reactions, such as the hydrosilylation of 1-octene with trichlorosilane [5]. Additionally, PtO₂·xH₂O enables carbon-carbon bond-forming reactions, including aldol condensations, by activating carbonyl groups through transient platinum coordination.

Oxidation Reactions and Regioselectivity Control

While primarily known for reductions, PtO₂·xH₂O also participates in selective oxidations. In the presence of oxygen or peroxides, the catalyst mediates the oxidation of alcohols to ketones or carboxylic acids, depending on reaction conditions. Regioselectivity arises from steric and electronic effects imposed by the platinum surface. For instance, primary alcohols adsorb more readily than secondary alcohols, leading to preferential oxidation at less hindered positions [2].

The oxide’s lattice oxygen atoms participate in oxygen-transfer reactions, as evidenced by isotopic labeling studies. Substrates such as sulfides are oxidized to sulfoxides with high enantiomeric excess when chiral modifiers are present, though this area remains underexplored for PtO₂·xH₂O specifically [4].

Oxygen-Evolution Reaction (OER) in Alkaline Media

Platinum(IV) oxide hydrate demonstrates promising activity in the oxygen-evolution reaction (OER), a critical process for water-splitting technologies. In alkaline electrolytes (pH > 13), the oxide undergoes structural reorganization to form active Pt–O–OH surface sites. The reaction proceeds via:

  • Hydroxide Adsorption: OH⁻ ions adsorb onto platinum centers.
  • O–O Coupling: Adjacent adsorbed hydroxyl groups combine to form O₂.
  • O₂ Desorption: Release of O₂ gas regenerates the catalyst [2].

Although PtO₂·xH₂O is less studied than iridium or ruthenium oxides in OER, its stability in basic media and resistance to overoxidation make it a viable candidate for long-term electrolysis applications. Current research focuses on optimizing its nanostructured forms to enhance surface area and catalytic turnover [1].

Table 2: Comparative OER Performance of Metal Oxide Catalysts

CatalystOverpotential (mV)Tafel Slope (mV/dec)
PtO₂·xH₂O45085
IrO₂32050
RuO₂29045

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (97.73%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Dates

Modify: 2023-08-15

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